Lithium nonan-1-oate

Description

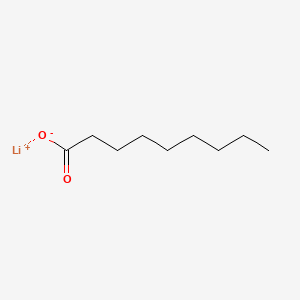

Lithium nonan-1-oate (C₉H₁₇COOLi) is the lithium salt of nonanoic acid (a nine-carbon carboxylic acid). It belongs to the class of lithium carboxylates, which are characterized by their anionic carboxylate groups bound to lithium cations. While specific data on this compound are sparse in the provided evidence, its properties can be inferred through comparisons with structurally or functionally analogous lithium compounds, such as lithium acetate, lithium stearate, and inorganic lithium salts like lithium carbonate or lithium hydroxide. Lithium carboxylates are typically used in niche applications, including lubricants, polymer stabilizers, or electrochemical systems, depending on their solubility and thermal stability .

Properties

CAS No. |

63710-31-6 |

|---|---|

Molecular Formula |

C9H17LiO2 |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

lithium;nonanoate |

InChI |

InChI=1S/C9H18O2.Li/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

VXCYWLNVEABOLO-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium nonan-1-oate can be synthesized through the neutralization of nonanoic acid with lithium hydroxide. The reaction typically involves dissolving nonanoic acid in a suitable solvent, such as ethanol, and then adding lithium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound and water .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade nonanoic acid and lithium hydroxide, with careful control of reaction parameters such as temperature, concentration, and mixing speed .

Chemical Reactions Analysis

Types of Reactions

Lithium nonan-1-oate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lithium nonanoate peroxide.

Reduction: It can be reduced to form nonanol.

Substitution: It can undergo nucleophilic substitution reactions with halides to form nonyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halides like chlorine or bromine are used in the presence of a catalyst.

Major Products

Oxidation: Lithium nonanoate peroxide.

Reduction: Nonanol.

Substitution: Nonyl halides.

Scientific Research Applications

Lithium nonan-1-oate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is studied for its potential antimicrobial properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems.

Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of lithium nonan-1-oate involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes, such as glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes. Additionally, it can modulate signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Comparative Analysis with Similar Lithium Compounds

Solubility in Water

Water solubility is a critical parameter for lithium compounds, influencing their industrial and biomedical applications. Based on Table 2 in the evidence, inorganic lithium salts like lithium carbonate (Li₂CO₃) and lithium hydroxide (LiOH) exhibit moderate to high solubility in water (1.3 g/100 mL and 12.8 g/100 mL, respectively) . In contrast, lithium carboxylates with longer hydrocarbon chains, such as lithium nonan-1-oate, are expected to have significantly lower solubility due to the hydrophobic nature of the alkyl chain. For example, lithium stearate (C₁₈H₃₅COOLi) is nearly insoluble in water, a trend that likely extends to this compound .

*Estimated based on structural analogs.

Thermal Stability and Industrial Use

Lithium carboxylates generally exhibit higher thermal stability compared to inorganic lithium salts. For instance, lithium stearate decomposes above 220°C, making it suitable for high-temperature lubricants. This compound, with a shorter carbon chain, may decompose at slightly lower temperatures but still outperform inorganic salts like lithium carbonate (decomposes at ~1,300°C) in organic matrices . Notably, lithium cobalt-based oxides (e.g., LiCoO₂) dominate battery applications due to their electrochemical stability, a niche where carboxylates like this compound are less relevant .

Economic and Trade Considerations

The EU’s trade data highlights lithium carbonate and hydroxide as critical raw materials, with annual imports exceeding 10,000 metric tons combined . This disparity reflects its specialized applications and lower demand in high-volume industries like energy storage .

Biological Activity

Lithium nonan-1-oate, a lithium salt of nonan-1-oic acid, has garnered interest due to its potential biological activities and applications. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈LiO₂

- Molecular Weight : Approximately 194.27 g/mol

This compound is characterized by a lithium ion bonded to the nonan-1-oate anion, which contributes to its unique chemical properties. It can be synthesized through the neutralization reaction of nonan-1-oic acid with lithium hydroxide or lithium carbonate, producing this compound and water.

Biological Activity Overview

Lithium compounds have been studied for their various biological effects, particularly in the context of neurobiology and mental health. This compound is no exception, showing potential in several biological pathways:

- Membrane Fluidity : Research indicates that lithium can alter the fluidity of neural plasma membranes. This effect may stem from metabolic changes induced by lithium treatment rather than direct interactions with membrane components .

- Enzyme Interaction : Lithium ions can substitute for magnesium ions in certain enzymes, such as inositol monophosphatase and glycogen synthase kinase 3 (GSK3). This substitution can inhibit enzyme activity, which is significant in regulating various cellular processes .

This compound's biological effects may be mediated through several mechanisms:

- GSK3 Inhibition : Lithium has been shown to inhibit GSK3, a key enzyme involved in numerous cellular functions including apoptosis regulation and stress response . The inhibition occurs as lithium competes with magnesium for binding sites on the enzyme.

- Gene Expression Modulation : Studies have demonstrated that lithium alters gene expression patterns significantly, likely due to its regulatory effects on transcription factors associated with GSK3 .

Table 1: Summary of Biological Activities

Case Study: Lithium's Role in Bipolar Disorder

A study highlighted the role of lithium in treating bipolar disorder, where it was found that lithium salts, including this compound, could stabilize mood by modulating neurotransmitter release and altering membrane dynamics in neurons . This therapeutic effect underscores the compound's potential utility in psychiatric medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.